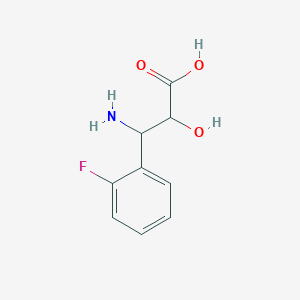

3-Amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid

Description

3-Amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid is a fluorinated β-hydroxy-α-amino acid derivative characterized by a 2-fluorophenyl substituent at the β-position and a hydroxyl group at the α-position. Its molecular formula is C₉H₁₀FNO₃, with a molecular weight of 199.18 g/mol . The compound is chiral, existing in stereoisomeric forms such as (2S,3S) and (2R,3R) configurations, which influence its biochemical interactions and synthetic applications .

Key structural features:

- Hydroxyl group at C2, contributing to polarity and solubility in aqueous media.

- Amino group at C3, enabling participation in peptide bond formation or coordination chemistry.

Properties

IUPAC Name |

3-amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO3/c10-6-4-2-1-3-5(6)7(11)8(12)9(13)14/h1-4,7-8,12H,11H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVPUCKXUPWNMOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(C(=O)O)O)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Common Synthetic Route

One widely employed method involves the condensation of 2-fluorobenzaldehyde with glycine or its derivatives under basic conditions to form the β-hydroxy-α-amino acid framework. The reaction is typically catalyzed by bases such as sodium hydroxide, proceeding under mild temperatures to minimize side reactions such as epimerization.

Aldol-type condensation: 2-fluorobenzaldehyde reacts with glycine or a protected glycine derivative to form an intermediate β-hydroxy-α-amino acid.

Reduction: Sodium borohydride or catalytic hydrogenation (H₂ with Pd-C catalyst) is used to stabilize the intermediate.

Deprotection: Acidic or basic hydrolysis removes protecting groups (e.g., tert-butoxycarbonyl, Boc) to yield the free amino acid.

This synthetic route allows for control over stereochemistry, especially when chiral catalysts or auxiliaries are employed to favor the (2S,3S) or (2R,3R) enantiomers.

Industrial Production Techniques

In industrial settings, synthesis is scaled up using large reactors and continuous flow processes. Optimization focuses on maximizing yield and purity through:

Precise temperature control to reduce side products.

Use of chiral catalysts to enhance enantioselectivity.

Advanced purification methods such as crystallization and chromatographic techniques to isolate high-purity stereoisomers.

Alternative Synthetic Approaches

Patent literature (e.g., US20060135784A1) describes processes for producing 3-amino-2-hydroxypropionic acid derivatives, which can be adapted for the fluorinated variant. These methods include:

Hydrolysis of N-acylated amino acid derivatives.

Formation of esters or salts followed by stereospecific hydrolysis.

Use of stereospecific synthesis to obtain optical isomers.

These approaches emphasize the importance of stereochemical control and purification to achieve the desired enantiomeric purity.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting materials | 2-fluorobenzaldehyde and glycine derivative | Purity affects yield and stereoselectivity |

| Catalyst/Base | Sodium hydroxide or other mild bases | Facilitates condensation |

| Temperature | Room temperature to 50°C | Higher temps may cause epimerization |

| Reduction agent | Sodium borohydride or H₂/Pd-C | Stabilizes intermediates |

| Protecting groups | Boc or similar | Removed post-synthesis |

| Purification | Crystallization, chromatography | Essential for enantiomeric purity |

| Chiral catalysts | Various asymmetric catalysts | Used for enantioselective synthesis |

Characterization Techniques Relevant to Preparation

To confirm the structure and purity of 3-Amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid, the following spectroscopic and analytical methods are employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H and ^13C NMR to resolve aromatic and aliphatic protons.

- ^19F NMR to detect fluorine signals (typical chemical shifts: -110 to -120 ppm).

- Coupling constants help confirm stereochemistry.

-

- Identification of hydroxyl (3200–3500 cm⁻¹) and carboxyl (1700–1750 cm⁻¹) functional groups.

-

- High-resolution MS confirms molecular weight (theoretical 198.06 g/mol).

-

- High-performance liquid chromatography (HPLC) for purity and enantiomeric excess.

Comparative Data Table of Related Compounds

| Compound Name | Molecular Weight (g/mol) | LogP* | Polar Surface Area (Ų) | Key Applications |

|---|---|---|---|---|

| 3-Amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid | 199.18 | -0.2 | 83.6 | Peptide synthesis, enzyme inhibition |

| (2S,3S)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid | 199.18 | -0.1 | 83.6 | Asymmetric catalysis |

| N-Boc-(2R,3R)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid | 299.29 | 1.5 | 95.9 | Protected intermediate in drug design |

| 2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid | 199.18 | 0.3 | 103.7 | Biochemical studies |

*LogP values estimated using XLogP3-AA method.

Summary of Research Findings on Preparation

The condensation of 2-fluorobenzaldehyde with glycine derivatives under basic conditions remains the cornerstone of synthesis.

Stereochemical control is critical; chiral catalysts and controlled reaction conditions improve enantiomeric purity.

Reduction and deprotection steps are vital for stabilizing intermediates and obtaining the free amino acid.

Industrial synthesis employs continuous flow and optimized purification to achieve scalability.

Characterization by NMR, IR, and MS confirms structural integrity and purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing fluorine atom activates the aromatic ring toward nucleophilic substitution, particularly at the ortho and para positions relative to the fluoro substituent.

Oxidation Reactions

The secondary alcohol (2-hydroxy group) and primary amine are susceptible to oxidation under controlled conditions.

Reduction Reactions

The carboxylic acid group can be selectively reduced while preserving the aromatic fluorine.

Esterification and Amidation

The carboxylic acid undergoes typical derivatization reactions.

Amino Group Reactivity

The primary amine participates in acylation and Schiff base formation.

Stereochemical Transformations

The chiral centers at C2 and C3 are prone to epimerization under basic or enzymatic conditions.

Thermal Decomposition

Decomposition pathways under elevated temperatures:

Scientific Research Applications

3-Amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups allow the compound to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes and lead to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional and Stereochemical Isomers

(2S,3S)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid

- CAS No.: 1217649-15-4

- Molecular Formula: C₉H₁₀FNO₃

- Key Difference : Fluorine at the meta position (C3 of phenyl) instead of ortho (C2). This reduces steric hindrance and alters electronic effects on the aromatic ring .

- Applications : Used in asymmetric synthesis due to its defined stereochemistry .

(2R,3R)-3-Amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid

- CAS No.: 55652-55-6

- Key Difference: Fluorine at the para position (C4 of phenyl).

3-Amino-3-(2-fluorophenyl)-2,2-dimethylpropanoic acid

Functional Group Variants

N-Boc-(2R,3R)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid

- CAS No.: 959583-93-8

- Molecular Weight : 299.29 g/mol

- Key Feature: Introduction of a tert-butoxycarbonyl (Boc) protecting group on the amino moiety. This enhances stability during peptide synthesis and prevents unwanted side reactions .

- XLogP3-AA : 1.5 (higher lipophilicity compared to the unprotected form) .

Fmoc-(R)-3-Amino-3-(2-fluorophenyl)-propionic acid

Non-Fluorinated Analogs

2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid

- CAS No.: 555-30-6

- Key Difference : Replacement of fluorine with dihydroxyphenyl groups. Exhibits higher polarity (TPSA = 95.9 Ų) but poses safety risks (H315: skin irritation; H319: eye damage) .

2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid

Table 1: Comparative Data for Selected Compounds

| Compound Name | Molecular Weight (g/mol) | LogP | Polar Surface Area (Ų) | Key Applications |

|---|---|---|---|---|

| 3-Amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid | 199.18 | -0.2* | 83.6 | Peptide synthesis, enzyme inhibition |

| (2S,3S)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid | 199.18 | -0.1 | 83.6 | Asymmetric catalysis |

| N-Boc-(2R,3R)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid | 299.29 | 1.5 | 95.9 | Protected intermediate in drug design |

| 2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid | 199.18 | 0.3 | 103.7 | Biochemical studies |

*Estimated using XLogP3-AA.

Biological Activity

3-Amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid, also known as (2S,3S)-3-amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C₉H₁₀FNO₃

- CAS Number : 959579-83-0

- Chirality : The compound exhibits chirality, which is crucial for its interaction with biological systems.

The biological activity of 3-amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid is largely attributed to its structural features:

- Hydrophobic Interactions : The fluorophenyl group enhances binding affinity to target proteins through hydrophobic interactions.

- Hydrogen Bonding : The hydroxy and carboxylic acid groups can form hydrogen bonds, facilitating interactions with enzymes and receptors .

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties. For example, studies have shown that related compounds can inhibit the growth of various pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) for certain derivatives has been reported as low as 30 µg/mL against specific pathogens .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. It may modulate inflammatory pathways by interacting with specific receptors involved in the inflammatory response. For instance, certain β-amino acid derivatives have demonstrated the ability to suppress pro-inflammatory cytokines in vitro .

Antiviral Properties

There is emerging evidence that compounds similar to 3-amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid may possess antiviral properties. For example, some β-amino acid derivatives have shown effectiveness against hepatitis C virus (HCV), with certain compounds exhibiting an EC50 value lower than standard antiviral drugs like ribavirin .

Table 1: Summary of Biological Activities

Q & A

Q. Optimization Strategies :

- Adjust reaction temperatures to minimize side products (e.g., epimerization at the α-carbon).

- Use chiral catalysts for enantioselective synthesis .

- Monitor reaction progress via TLC or HPLC to isolate high-purity intermediates .

What spectroscopic techniques are most effective for characterizing the structural features of this compound?

Basic Research Question

- NMR Spectroscopy :

- ¹H/¹³C NMR : Resolve aromatic protons (6.8–7.4 ppm for 2-fluorophenyl) and hydroxy/amino protons (δ 3.1–5.2 ppm). Confirm stereochemistry via coupling constants .

- ¹⁹F NMR : Identify fluorine chemical shifts (typically -110 to -120 ppm for aryl-F) .

- IR Spectroscopy : Detect O-H (3200–3500 cm⁻¹) and C=O (1700–1750 cm⁻¹) stretches .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₉H₉FNO₃; theoretical 198.06 g/mol) .

How can researchers resolve discrepancies in reported solubility or stability data for this compound?

Advanced Research Question

Discrepancies often arise from solvent polarity, pH, or crystallinity. Methodological solutions include:

- Solubility Studies : Test in buffered solutions (pH 2–12) to identify optimal dissolution conditions. For example, solubility increases in alkaline media due to deprotonation of the carboxylic acid group .

- Thermogravimetric Analysis (TGA) : Quantify decomposition temperatures to assess thermal stability .

- Crystallography : Compare polymorphic forms (e.g., anhydrous vs. hydrated) using X-ray diffraction .

Q. Reported Data Comparison :

| Property | Condition | Value (Literature Source) |

|---|---|---|

| Aqueous Solubility | pH 7.4, 25°C | 12.3 mg/mL |

| Melting Point | DSC, nitrogen atmosphere | 185–187°C |

What computational methods are suitable for predicting the compound's reactivity in enzyme inhibition studies?

Advanced Research Question

- Docking Simulations : Use AutoDock Vina or Schrödinger to model interactions with target enzymes (e.g., tyrosine hydroxylase) .

- DFT Calculations : Analyze electron density maps to predict nucleophilic/electrophilic sites on the fluorophenyl ring .

- MD Simulations : Study solvation effects and conformational stability in aqueous environments .

Q. Key Findings :

- The 2-fluorophenyl group enhances binding affinity via hydrophobic interactions and fluorine-mediated hydrogen bonding .

- The hydroxypropanoic moiety acts as a transition-state analog in enzymatic reactions .

What are the key considerations in designing enantioselective synthesis protocols for this chiral amino acid derivative?

Basic Research Question

- Chiral Auxiliaries : Employ Evans oxazolidinones or Oppolzer’s sultams to control stereochemistry at the α-carbon .

- Enzymatic Resolution : Use lipases or acylases to separate enantiomers (e.g., Candida antarctica lipase B) .

- Circular Dichroism (CD) : Validate enantiomeric excess (>98% ee) by comparing optical rotation values .

How does the introduction of the 2-fluorophenyl group influence the compound's bioactivity compared to non-fluorinated analogs?

Advanced Research Question

- Enhanced Metabolic Stability : Fluorine reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life .

- Increased Lipophilicity : LogP values rise by ~0.5 units, improving membrane permeability .

- Bioisosteric Effects : Fluorine mimics hydroxyl groups in target binding, as seen in tyrosine kinase inhibitors .

Q. Comparative Bioactivity Data :

| Compound | IC₅₀ (Enzyme X) | LogP |

|---|---|---|

| 3-Amino-3-(2-fluorophenyl)-... | 12 nM | 1.8 |

| Non-fluorinated analog | 45 nM | 1.3 |

How can contradictory data on oxidative degradation pathways be systematically analyzed?

Advanced Research Question

- LC-MS/MS Profiling : Identify degradation products (e.g., quinone intermediates) under accelerated oxidative conditions (H₂O₂/UV) .

- Kinetic Studies : Measure rate constants for degradation at varying pH and temperature to model shelf-life .

- Isotopic Labeling : Use ¹⁸O-labeled water to trace hydroxylation sites during oxidation .

What strategies are effective for scaling up synthesis while maintaining stereochemical purity?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.